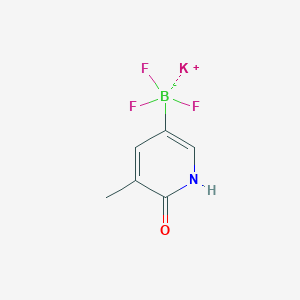
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide typically involves the reaction of 6-hydroxy-5-methylpyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
Uniqueness
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide is unique due to the presence of the hydroxy and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The methyl group can provide steric hindrance, influencing the compound’s reactivity in substitution reactions.
Properties
Molecular Formula |
C6H6BF3KNO |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
potassium;trifluoro-(5-methyl-6-oxo-1H-pyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3NO.K/c1-4-2-5(7(8,9)10)3-11-6(4)12;/h2-3H,1H3,(H,11,12);/q-1;+1 |
InChI Key |
PUYXINQINMVQFU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CNC(=O)C(=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















